
(4-Bromo-3-nitrophenyl)-(3,4-dimethylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-3-nitrophenyl)-(3,4-dimethylphenyl)methanone is an organic compound that belongs to the family of ketones It is characterized by the presence of a bromine atom and a nitro group on the phenyl ring, as well as two methyl groups on another phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-nitrophenyl)-(3,4-dimethylphenyl)methanone typically involves the reaction of 4-bromo-3-nitrobenzoyl chloride with 3,4-dimethylphenylmagnesium bromide in an anhydrous ether solution. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-3-nitrophenyl)-(3,4-dimethylphenyl)methanone undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Sodium hydroxide or sodium methoxide.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: (4-Amino-3-nitrophenyl)-(3,4-dimethylphenyl)methanone.
Substitution: (4-Hydroxy-3-nitrophenyl)-(3,4-dimethylphenyl)methanone.
Oxidation: (4-Bromo-3-nitrophenyl)-(3,4-dicarboxyphenyl)methanone.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-3-nitrophenyl)-(3,4-dimethylphenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (4-Bromo-3-nitrophenyl)-(3,4-dimethylphenyl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Bromo-3-nitrophenyl)-(4-methoxyphenyl)methanone
- (4-Bromo-3-nitrophenyl)-(2,4-dimethylphenyl)methanone
- (4-Bromo-3-nitrophenyl)-(thiomorpholino)methanone
Uniqueness
(4-Bromo-3-nitrophenyl)-(3,4-dimethylphenyl)methanone is unique due to the presence of both bromine and nitro groups on the phenyl ring, as well as the two methyl groups on another phenyl ring. This unique combination of functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various scientific research applications.
Eigenschaften
IUPAC Name |
(4-bromo-3-nitrophenyl)-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-9-3-4-11(7-10(9)2)15(18)12-5-6-13(16)14(8-12)17(19)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLLHRIHMHUPMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B4956591.png)
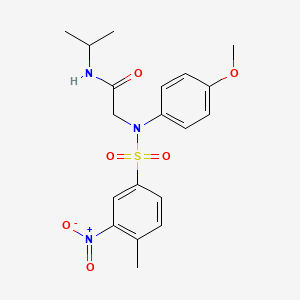
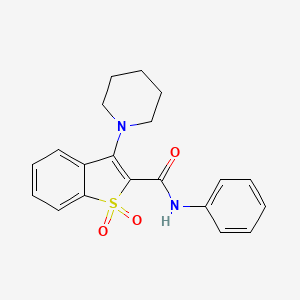
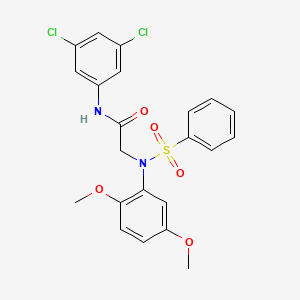
![ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate](/img/structure/B4956608.png)

![5-Chloro-2-[2-(cyclohexylamino)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride](/img/structure/B4956620.png)
![13-ethyl-14-sulfanylidene-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-12-one](/img/structure/B4956627.png)

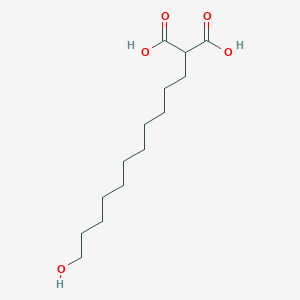

![11-(5-BROMO-2-THIENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B4956662.png)
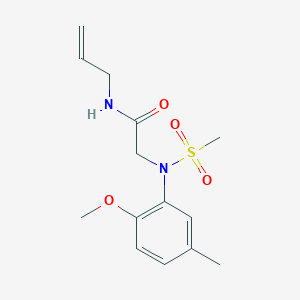
![(5Z)-3-(4-fluorobenzyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B4956687.png)
